molecular formula C17H24ClF3N4O4 B269734 N-[2-chloro-3-({[(3-hydroxypropyl)amino]acetyl}amino)-5-(trifluoromethyl)phenyl]-2-[(3-hydroxypropyl)amino]acetamide

N-[2-chloro-3-({[(3-hydroxypropyl)amino]acetyl}amino)-5-(trifluoromethyl)phenyl]-2-[(3-hydroxypropyl)amino]acetamide

Katalognummer B269734
Molekulargewicht: 440.8 g/mol
InChI-Schlüssel: CVDBWZAOYMPODP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-chloro-3-({[(3-hydroxypropyl)amino]acetyl}amino)-5-(trifluoromethyl)phenyl]-2-[(3-hydroxypropyl)amino]acetamide, commonly known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Wirkmechanismus

The mechanism of action of Compound X involves its ability to bind to specific target molecules and inhibit their activity. It has been shown to bind to the active site of enzymes, thereby preventing them from catalyzing their respective reactions. Additionally, Compound X has been shown to interfere with the signaling pathways that are involved in various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in several disease processes. Additionally, Compound X has been shown to reduce inflammation and cell proliferation, which are important factors in the development of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Compound X is its specificity towards target molecules, which makes it a valuable tool for studying specific biological processes. Furthermore, its synthetic nature allows for the production of large quantities of pure Compound X, which is essential for conducting experiments. However, one of the limitations of Compound X is its potential toxicity, which requires careful handling and monitoring during experiments.

Zukünftige Richtungen

There are several future directions for research involving Compound X. One potential direction is the development of new drugs based on the structure of Compound X. Additionally, further research is needed to elucidate the exact mechanism of action of Compound X and its potential applications in various disease processes. Finally, the development of new synthesis methods for Compound X could lead to more efficient and cost-effective production of this valuable compound.
Conclusion
In conclusion, Compound X is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. Its specificity towards target molecules, anti-inflammatory, anti-tumor, and anti-bacterial properties, and ability to inhibit the activity of various enzymes make it a promising candidate for the development of new drugs. Furthermore, its synthetic nature allows for the production of large quantities of pure Compound X, which is essential for conducting experiments. While there are limitations to its use, continued research on Compound X could lead to significant advancements in the field of medical research.

Synthesemethoden

Compound X is synthesized through a multistep process that involves the reaction of various reagents, including 2-chloro-3-nitrobenzoic acid, trifluoromethyl aniline, and 3-hydroxypropylamine. The synthesis method has been optimized to produce high yields of pure Compound X, which can be used for further research.

Wissenschaftliche Forschungsanwendungen

Compound X has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs. Furthermore, Compound X has been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in several disease processes.

Eigenschaften

Produktname

N-[2-chloro-3-({[(3-hydroxypropyl)amino]acetyl}amino)-5-(trifluoromethyl)phenyl]-2-[(3-hydroxypropyl)amino]acetamide

Molekularformel

C17H24ClF3N4O4

Molekulargewicht

440.8 g/mol

IUPAC-Name

N-[2-chloro-3-[[2-(3-hydroxypropylamino)acetyl]amino]-5-(trifluoromethyl)phenyl]-2-(3-hydroxypropylamino)acetamide

InChI

InChI=1S/C17H24ClF3N4O4/c18-16-12(24-14(28)9-22-3-1-5-26)7-11(17(19,20)21)8-13(16)25-15(29)10-23-4-2-6-27/h7-8,22-23,26-27H,1-6,9-10H2,(H,24,28)(H,25,29)

InChI-Schlüssel

CVDBWZAOYMPODP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1NC(=O)CNCCCO)Cl)NC(=O)CNCCCO)C(F)(F)F

Kanonische SMILES

C1=C(C=C(C(=C1NC(=O)CNCCCO)Cl)NC(=O)CNCCCO)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.